3-(3-methoxyphenyl)-1-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea
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Overview
Description
1-(3-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a complex organic compound that features a unique structure combining methoxyphenyl, oxadiazole, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxyphenyl)-1-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and imidazole intermediates, followed by their coupling with methoxyphenyl derivatives. Key steps include:
Formation of Oxadiazole Intermediate: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of Imidazole Intermediate: This involves the condensation of aldehydes with amines in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the oxadiazole and imidazole intermediates with methoxyphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves its interaction with specific molecular targets. The oxadiazole and imidazole moieties may interact with enzymes or receptors, leading to modulation of their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea
- 1-(3-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)thiourea
Comparison: 1-(3-Methoxyphenyl)-3-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both oxadiazole and imidazole rings in the same molecule is relatively rare and may result in unique interactions with biological targets.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O4/c1-35-22-12-8-19(9-13-22)25-31-26(37-32-25)24-16-33(17-28-24)15-18-6-10-20(11-7-18)29-27(34)30-21-4-3-5-23(14-21)36-2/h3-14,16-17H,15H2,1-2H3,(H2,29,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUHRZOTECDTSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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